molecular formula C13H16Cl2N2O3 B13976264 Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester CAS No. 63884-83-3

Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester

Cat. No.: B13976264
CAS No.: 63884-83-3
M. Wt: 319.18 g/mol
InChI Key: FZFLXPZCRIPDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of bis(2-chloroethyl) groups, a nitroso group, and a xylyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester typically involves the reaction of bis(2-chloroethyl)amine with 4-nitroso-3,5-xylyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to achieve efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl groups under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamic acid esters.

Scientific Research Applications

Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The chloroethyl groups can also participate in alkylation reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, bis(2-chloroethyl)-, 4-nitrophenyl ester
  • Carbamic acid, bis(2-chloroethyl)-, 3,5-dimethylphenyl ester
  • Carbamic acid, bis(2-chloroethyl)-, 4-methylphenyl ester

Uniqueness

Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The combination of bis(2-chloroethyl) groups and the nitroso-xylyl ester moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63884-83-3

Molecular Formula

C13H16Cl2N2O3

Molecular Weight

319.18 g/mol

IUPAC Name

(3,5-dimethyl-4-nitrosophenyl) N,N-bis(2-chloroethyl)carbamate

InChI

InChI=1S/C13H16Cl2N2O3/c1-9-7-11(8-10(2)12(9)16-19)20-13(18)17(5-3-14)6-4-15/h7-8H,3-6H2,1-2H3

InChI Key

FZFLXPZCRIPDIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=O)C)OC(=O)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.